(2S)-2,3,3-Trimethylpentanoic acid
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Overview
Description
(2S)-2,3,3-Trimethylpentanoic acid , also known as 2,2,3-trimethylpentanoic acid , is an organic compound with the molecular formula C8H16O2 . It belongs to the class of carboxylic acids and features a chiral center at the second carbon atom. The compound exhibits three methyl groups attached to the pentanoic acid backbone, resulting in its unique structure .
Synthesis Analysis
The synthesis of This compound involves several methods, including chemical transformations and enzymatic processes. One common approach is the oxidation of 2,3,3-trimethylpentanol using oxidizing agents such as chromic acid or potassium permanganate. This reaction yields the corresponding carboxylic acid .
Molecular Structure Analysis
The molecular structure of This compound consists of a linear carbon backbone with three methyl groups (CH3) attached to the third carbon atom. The carboxylic acid functional group (-COOH) is present at the terminal carbon. The compound’s stereochemistry is determined by the chiral center at the second carbon, resulting in two enantiomers: (2S)- and (2R)-2,3,3-trimethylpentanoic acid .
Chemical Reactions Analysis
- Decarboxylation : Heating the compound leads to the removal of the carboxyl group, resulting in the formation of the corresponding hydrocarbon .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
(2S)-2,3,3-trimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,4)6(2)7(9)10/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJCKAOJYSORR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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